Superior Physicochemical Profile: Lipophilicity Compared to Non-Fluorinated and Chlorinated Analogs
The incorporation of a fluorine atom at the 4-position confers a specific lipophilicity to Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 845909-49-1), which is a common stable form of the compound. This measured LogP value is 1.77 . This contrasts with the typical lipophilicity introduced by other halogen substitutions and allows for more precise tuning of ADME properties. While no direct LogP data is available for the chlorinated analog, general structure-activity relationship (SAR) principles indicate that a chlorine atom typically increases LogP more significantly (e.g., by approximately 0.7-1.0 units) than a fluorine atom (approx. 0.1-0.3 units), potentially leading to poorer solubility and higher non-specific binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.77 (as hydrochloride salt) |
| Comparator Or Baseline | Ethyl 4-hydroxypiperidine-4-carboxylate (Non-fluorinated, polar); Ethyl 4-chloropiperidine-1-carboxylate (Chlorinated analog, structural inference) |
| Quantified Difference | LogP of 1.77 (target) vs. predicted lower LogP for hydroxyl analog vs. predicted higher LogP (>2.5) for chlorinated analog. |
| Conditions | Calculated/measured for the hydrochloride salt (CAS 845909-49-1). |
Why This Matters
This specific, moderate lipophilicity (LogP ~1.77) is often within an optimal range for CNS drug candidates or oral bioavailability, whereas a more lipophilic chlorine analog may have solubility issues and a more polar hydroxyl analog may have poor membrane permeability .
